molecular formula C7H4BrF2NO2 B13584336 6-Bromo-4-(difluoromethyl)nicotinic acid

6-Bromo-4-(difluoromethyl)nicotinic acid

Cat. No.: B13584336
M. Wt: 252.01 g/mol
InChI Key: CPSJMMCTQOYNHK-UHFFFAOYSA-N
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Description

6-Bromo-4-(difluoromethyl)nicotinic acid is a chemical compound characterized by the presence of bromine, difluoromethyl, and nicotinic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(difluoromethyl)nicotinic acid typically involves the bromination of 4-(difluoromethyl)nicotinic acid. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired position on the nicotinic acid ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-(difluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison: 6-Bromo-4-(difluoromethyl)nicotinic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization .

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

6-bromo-4-(difluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4BrF2NO2/c8-5-1-3(6(9)10)4(2-11-5)7(12)13/h1-2,6H,(H,12,13)

InChI Key

CPSJMMCTQOYNHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)O)C(F)F

Origin of Product

United States

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